Product packaging for (TOLUENE)TRICARBONYLCHROMIUM(Cat. No.:CAS No. 12083-24-8)

(TOLUENE)TRICARBONYLCHROMIUM

Cat. No.: B082834
CAS No.: 12083-24-8
M. Wt: 228.16 g/mol
InChI Key: KEXFCQUTYPQKCG-UHFFFAOYSA-N
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Description

(TOLUENE)TRICARBONYLCHROMIUM is a useful research compound. Its molecular formula is C10H8CrO3 and its molecular weight is 228.16 g/mol. The purity is usually 95%.
The exact mass of the compound Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8CrO3 B082834 (TOLUENE)TRICARBONYLCHROMIUM CAS No. 12083-24-8

Properties

IUPAC Name

carbon monoxide;chromium;toluene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8.3CO.Cr/c1-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXFCQUTYPQKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8CrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153034
Record name Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12083-24-8
Record name Tricarbonyl[(1,2,3,4,5,6-η)-methylbenzene]chromium
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URL https://commonchemistry.cas.org/detail?cas_rn=12083-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricarbonyl[(1,2,3,4,5,6-η)-toluene]chromium
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Significance Within Arene Chromium Tricarbonyl Complexes

The importance of (toluene)tricarbonylchromium in organometallic chemistry is rooted in its status as a classic example of an arene-chromium tricarbonyl complex. These complexes, first synthesized in the 1950s, have become invaluable tools in organic synthesis. beilstein-journals.org The coordination of the chromium tricarbonyl moiety, Cr(CO)₃, to an aromatic ring dramatically alters the ring's reactivity. nih.gov The Cr(CO)₃ group acts as a strong electron-withdrawing group, which enhances the acidity of the aromatic and benzylic C-H bonds and increases the electrophilicity of the arene ring. beilstein-journals.orgnih.gov This activation facilitates a range of chemical transformations that are not readily achievable with the uncomplexed arene.

Specifically, the chromium tricarbonyl fragment makes the toluene (B28343) ring more susceptible to nucleophilic attack. This property has been exploited in various synthetic applications, including nucleophilic aromatic substitution (SNAr) reactions and the generation of benzylic anions for subsequent reactions with electrophiles. nih.gov The Cr(CO)₃ group also provides facial selectivity, sterically blocking one face of the toluene ring and directing incoming reagents to the opposite face.

Electronic and Steric Influence of the Methyl Group on the Arene Chromium System

Traditional Synthetic Routes from Chromium Hexacarbonyl

The most prevalent precursor for synthesizing (Arene)tricarbonylchromium complexes is Chromium Hexacarbonyl, Cr(CO)₆. chemrxiv.orgnih.gov This stable, crystalline solid serves as the source of the Cr(CO)₃ group that coordinates to the arene ring.

The direct thermal reaction of Chromium Hexacarbonyl with toluene represents a foundational method for preparing (Toluene)tricarbonylchromium. This approach, often referred to as the Mahaffy–Pauson method, involves heating Cr(CO)₆ directly with the arene ligand. asianpubs.org The reaction typically requires high temperatures to facilitate the substitution of three carbonyl ligands with the toluene ring. A common procedure involves refluxing the reactants in a high-boiling solvent mixture, such as di-n-butyl ether and tetrahydrofuran (THF), to achieve the necessary thermal energy. nih.govasianpubs.org

An alternative to the direct thermal method is the use of ligand exchange reactions. This strategy involves an intermediate complex where the Cr(CO)₃ unit is bound to a more labile ligand, which is subsequently displaced by toluene. These reactions can often be performed under milder conditions compared to the direct synthesis from Chromium Hexacarbonyl. uwindsor.ca

Two common precursors for this method are:

(Naphthalene)tricarbonylchromium : The naphthalene ligand in this complex is relatively easily displaced by other arenes, providing a convenient route to the desired toluene complex. uwindsor.ca

(Acetonitrile)tricarbonylchromium : Complexes with labile ligands like acetonitrile, such as Cr(CO)₃(CH₃CN)₃, are also effective. The acetonitrile ligands are readily substituted by toluene, often at lower temperatures than direct thermal methods. uwindsor.ca

Optimization of Reaction Conditions and Process Development

Control of temperature and reaction time is paramount in the thermal synthesis of this compound. The direct reaction between Cr(CO)₆ and toluene requires significant thermal energy to proceed. Experimental protocols often specify temperatures around 140 °C. nih.gov Reaction times are typically lengthy, varying significantly from 16 to over 96 hours, depending on the specific substrate and scale. nih.govasianpubs.orgresearchgate.net The prolonged heating is necessary to drive the substitution reaction to completion, but it also increases the risk of thermal decomposition of the product.

Table 1: Representative Thermal Reaction Conditions

ParameterCondition RangePurposeSource
Temperature140–160 °CTo provide activation energy for ligand substitution. nih.govasianpubs.org
Duration16–96 hoursTo allow the reaction to proceed to completion. nih.govresearchgate.net

The choice of solvent is critical for the success of the synthesis. A common and effective solvent system is a mixture of di-n-butyl ether and tetrahydrofuran (THF), typically in a 9:1 volume ratio. nih.govasianpubs.org Di-n-butyl ether provides the high boiling point necessary to achieve the required reaction temperatures, while THF helps to improve the solubility of the Chromium Hexacarbonyl starting material. asianpubs.org

Furthermore, the reaction must be conducted under a strictly inert atmosphere, such as argon or nitrogen. nih.gov This is essential to prevent the oxidation of the chromium species, which are sensitive to air, especially at elevated temperatures. Exclusion of light using brown glassware is also recommended to avoid photochemical decomposition of the product. nih.gov

The synthesis of this compound has traditionally been performed using batch processing. However, continuous flow chemistry offers several potential advantages for this type of high-temperature organometallic reaction.

Batch Synthesis: In a traditional batch setup, all reactants are combined in a single vessel and heated for an extended period. nih.gov This method is straightforward for laboratory-scale synthesis but presents challenges for scaling up, including inefficient heat transfer, potential for localized overheating (hot spots), and the safety risks associated with heating large volumes of flammable solvents and toxic reagents for long durations. nih.govstolichem.com

Flow Synthesis: Flow chemistry involves pumping the reactant streams through a heated tube or microreactor. This approach offers significantly improved control over reaction parameters. aragen.com The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, ensuring a uniform temperature profile and minimizing decomposition. nih.govnhsjs.com This enhanced control can lead to shorter reaction times, higher yields, and improved product quality. nih.gov For instance, reactions that might take many hours in a batch reactor can sometimes be completed in minutes in a flow system. nih.gov The reduced volume of the reaction mixture at any given moment also enhances process safety. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis

FeatureBatch SynthesisFlow SynthesisSource
Heat TransferLimited by surface area of the vessel, risk of hot spots.Excellent due to high surface-area-to-volume ratio. nih.govstolichem.com
Reaction TimeTypically long (hours to days).Potentially much shorter (minutes to hours). nih.gov
Process SafetyHigher risk due to large volumes of reagents heated at once.Inherently safer due to small reaction volumes. nih.gov
ScalabilityCan be challenging due to heat/mass transfer limitations.More straightforward by running the system for longer or "numbering up". nhsjs.com
Parameter ControlLess precise control over temperature and mixing.Precise and rapid control over temperature, pressure, and residence time. aragen.com

Preparation of Substituted (Arene)tricarbonylchromium Complexes

The synthesis of substituted (arene)tricarbonylchromium complexes is a cornerstone of the application of these compounds in organic synthesis. The electronic properties of the arene ligand are significantly altered upon complexation with the chromium tricarbonyl moiety, which generally imparts an electron-withdrawing character to the ring. uwindsor.ca This activation facilitates a variety of chemical transformations. The preparation of these complexes can be broadly achieved through two primary methods: the direct complexation of a substituted arene or the modification of a pre-existing (arene)tricarbonylchromium complex.

Two of the most widely employed techniques for the direct synthesis of (arene)tricarbonylchromium complexes involve either a ligand-exchange reaction or direct thermal reaction between the arene and a chromium source. nih.gov

Direct Thermal Method : This approach, often referred to as the Mahaffy–Pauson method, typically involves heating the desired substituted arene with hexacarbonylchromium in a high-boiling, inert solvent. nih.gov Solvents such as di-n-butylether, dioxane, or decalin are commonly used. The addition of a co-solvent like tetrahydrofuran (THF) can be beneficial as it helps to prevent the sublimation of the solid Cr(CO)₆, thereby improving reaction efficiency. nih.gov

Ligand-Exchange Method : A milder alternative involves a ligand-exchange reaction. In this method, a chromium tricarbonyl complex with a weakly bound ligand, such as (acetonitrile)₃Cr(CO)₃ or (naphthalene)Cr(CO)₃, is treated with the desired substituted arene. nih.govpsgcas.ac.in The more strongly coordinating arene displaces the labile ligand to form the stable (arene)tricarbonylchromium complex. psgcas.ac.in This can often be performed at lower temperatures compared to the direct thermal method. psgcas.ac.in

A study on the synthesis of glycoside-derived tricarbonyl(η⁶-arene)chromium complexes utilized the direct thermal method. nih.gov In this research, various fully acetylated or methylated aryl glycosides were heated with hexacarbonylchromium in a mixture of di-n-butylether and THF (9:1 ratio) at 140 °C. nih.gov This procedure successfully yielded a series of 15 different substituted (arene)tricarbonylchromium complexes with yields ranging from 19% to 87%. nih.gov The variability in yields was in some cases attributed to the oxidative decomposition of the product during purification via column chromatography. nih.gov

The reaction of prochiral ortho-substituted phenyl or benzyl (B1604629) aglycons with hexacarbonylchromium can lead to the formation of diastereomeric products due to the creation of planar chirality. nih.gov For instance, the reaction of o-tolyl glucoside with hexacarbonylchromium produced a 7:3 mixture of diastereomeric tricarbonylchromium complexes in a 76% total yield. nih.gov These diastereomers could, in some cases, be separated by crystallization. nih.gov

The following interactive table summarizes the synthesis of several substituted (arene)tricarbonylchromium complexes derived from glycosides using the direct thermal method.

Table 1: Synthesis of selected glycoside-derived (arene)tricarbonylchromium complexes via direct reaction with Cr(CO)₆ in di-n-butylether/THF at 140°C. Data sourced from reference nih.gov.

Beyond direct complexation, substituted (arene)tricarbonylchromium complexes can also be prepared by modifying the arene ring after it has been complexed to the Cr(CO)₃ unit. The complexation renders the aromatic protons more acidic and the ring more susceptible to nucleophilic attack. nih.gov This allows for reactions such as regioselective lithiation followed by quenching with an electrophile to introduce new substituents onto the arene ring. acs.orgacs.org

Another specialized method involves the oxidation of sulfenyl-substituted (arene)tricarbonylchromium complexes to their corresponding sulfinyl-substituted counterparts using dimethyldioxirane. This reaction proceeds efficiently and, in the case of ortho-substituted complexes, with a high degree of diastereoselectivity.

Vibrational Spectroscopy for Carbonyl and Cr-C Bonds

Vibrational spectroscopy is a crucial tool for elucidating the bonding within this compound.

Infrared (IR) Spectroscopy Analysis of Carbonyl Stretching Frequencies

Infrared (IR) spectroscopy is particularly informative for examining the carbonyl (CO) ligands. The stretching frequencies of the C-O bonds are sensitive to the electronic environment of the chromium center. In this compound, the CO stretching vibrations typically appear in the range of 1900–2000 cm⁻¹. The electron-donating nature of the toluene ligand increases electron density on the chromium atom, which in turn engages in back-bonding with the antibonding π* orbitals of the CO ligands. This increased back-donation weakens the C-O bond, resulting in lower stretching frequencies compared to free carbon monoxide. The presence of multiple strong absorption bands in this region is characteristic of the C₃ᵥ symmetry of the Cr(CO)₃ group. Additionally, the Cr-C bond vibrations can be observed in the 400–500 cm⁻¹ range.

Vibrational Frequencies for this compound
Vibrational ModeFrequency Range (cm⁻¹)
Carbonyl (CO) Stretching1900–2000
Chromium-Carbon (Cr-C) Stretching400–500

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the electronic structure and dynamic behavior of this compound in solution.

Aromatic Proton Chemical Shifts and Chromium Coordination Effects

The coordination of the toluene ring to the chromium tricarbonyl fragment significantly alters the chemical shifts of the aromatic protons in the ¹H NMR spectrum. Compared to free toluene, where the aromatic protons resonate around 7.17 ppm, the protons of the complexed toluene ring experience a notable upfield shift to approximately 4-5 ppm. youtube.com This shielding effect is a direct consequence of the electron donation from the chromium atom to the π system of the arene ring. The electron-withdrawing nature of the Cr(CO)₃ moiety reduces the aromatic ring current, leading to the observed upfield shift. mcmaster.ca

¹H NMR Chemical Shifts (ppm)
CompoundAromatic ProtonsMethyl Protons
Toluene (Free)~7.17~2.34
This compound~4-5~2.34

Temperature-Dependent NMR Studies and Conformational Equilibria

Temperature-dependent NMR studies have revealed that this compound exists in a state of conformational equilibrium. rsc.org This dynamic behavior is attributed to the rotation of the Cr(CO)₃ tripod relative to the toluene ring. At lower temperatures, the rotation slows down, leading to the observation of distinct signals for the different aromatic protons, which may broaden and coalesce as the temperature increases. rsc.org This variation is explained by an equilibrium between two conformations: one favored for electronic reasons and another for steric reasons. rsc.org For the toluene complex, the entropy difference between the two conformers is close to zero, suggesting minimal steric hindrance between the methyl group and the carbonyl ligands. rsc.org

Carbon-13 NMR Spectroscopy for Ligand and Carbonyl Carbons

In the ¹³C NMR spectrum of this compound, the coordination to the chromium tricarbonyl group causes an upfield shift of the aromatic carbon signals by approximately 30 ppm compared to free toluene. purdue.edu The carbonyl carbons exhibit a characteristic resonance in the low-field region, typically around 233.64 ppm for the toluene complex. purdue.edu The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the substituents on the arene ring. A correlation exists between the ¹³C carbonyl chemical shifts and the CO stretching frequencies, where increased back-donation from the metal to the carbonyls results in a downfield shift of the carbonyl carbon resonance. purdue.edu DFT calculations have been employed to reproduce the experimental ¹³C NMR chemical shifts, providing further insight into the electronic structure. researchgate.net

¹³C NMR Chemical Shifts (ppm)
Carbon TypeThis compound
Carbonyl (CO)~233.64
Aromatic (Ring)Shifted upfield ~30 ppm from free toluene

X-ray Diffraction Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies provide precise information about the three-dimensional structure of this compound. These analyses confirm the η⁶-coordination of the toluene ring to the chromium atom, where all six carbon atoms of the aromatic ring are bonded to the metal center. The molecule adopts a "piano stool" geometry, with the toluene ring acting as the "seat" and the three carbonyl ligands as the "legs". The Cr-C bond distances to the aromatic ring are typically in the range of 2.1–2.3 Å. The chromium-to-carbonyl-carbon bond lengths are generally found to be between 1.76 and 1.88 Å. mcmaster.ca The structural data from X-ray diffraction are invaluable for understanding the bonding and reactivity of this and related arene chromium tricarbonyl complexes.

Selected Bond Distances from X-ray Diffraction
BondDistance (Å)
Cr-C (arene ring)2.1–2.3
Cr-C (carbonyl)1.76–1.88

Determination of η⁶ Coordination and Cr-C Bond Lengths

The bonding of the toluene ring to the chromium atom in this compound is characterized as η⁶ (eta-six) coordination. This signifies that all six carbon atoms of the aromatic ring are bonded to the chromium center. This bonding mode is definitively established through single-crystal X-ray diffraction studies.

X-ray crystallography provides precise measurements of the interatomic distances within the molecule. In this compound and related arene tricarbonyl chromium complexes, the chromium atom is situated directly above the center of the aromatic ring, appearing as if it's suspended from the ring's face. The distances between the chromium atom and each of the six carbon atoms of the toluene ring are nearly equal, which confirms the delocalized π-bonding model. These Cr-C (arene) bond lengths typically fall within a specific range, underscoring the consistent nature of the η⁶ coordination.

Spectroscopic methods also support the η⁶ coordination. In Nuclear Magnetic Resonance (NMR) spectroscopy, the coordination of the chromium tricarbonyl fragment to the toluene ring results in a significant upfield shift of the aromatic proton signals (typically to δ ~4–5 ppm) compared to free, uncomplexed toluene. This shielding effect is a direct consequence of the substantial electronic interaction between the metal and the entire π-system of the aromatic ring.

ParameterMethodFinding
Coordination ModeX-ray Diffractionη⁶ coordination confirmed, with the Cr atom bonded to all six carbons of the toluene ring.
Cr-C (arene) Bond LengthsX-ray DiffractionDistances are approximately 2.1–2.3 Å.
Proton NMR (¹H NMR)SpectroscopyAromatic proton signals are shifted significantly upfield compared to free toluene, indicating strong electronic interaction with the entire ring.

Conformational Analysis of the Cr(CO)₃ Moiety

The tricarbonylchromium group, often described as a Cr(CO)₃ "tripod," is not static but can rotate relative to the coordinated toluene ring. The conformational dynamics of this moiety have been a subject of detailed investigation, primarily using variable-temperature NMR spectroscopy. rsc.orgresearchgate.net

Studies have revealed an equilibrium between different rotational conformations. rsc.org For substituted arenes, two principal conformations are typically considered:

Eclipsed Conformation: Where one of the Cr-CO bonds is aligned with (eclipses) the methyl group of the toluene.

Staggered Conformation: Where the three Cr-CO bonds are staggered relative to the methyl group.

The equilibrium between these conformers is temperature-dependent. rsc.orgresearchgate.net In the case of this compound, molecular models and thermodynamic data indicate that there are no significant adverse steric interactions between the relatively small methyl group and a carbonyl ligand in the eclipsed conformation. rsc.org The entropy difference between the eclipsed and staggered conformers is close to zero for the toluene complex. rsc.org This contrasts with complexes of bulkier alkylbenzenes (e.g., isopropylbenzene), where steric hindrance from the larger alkyl group destabilizes the eclipsed conformation, leading to a more pronounced preference for the staggered arrangement. rsc.org The low rotational barrier in the toluene complex means that at room temperature, there is rapid interconversion between the different conformations. rsc.org

ConformationDescriptionStability in this compound
EclipsedA Cr-CO bond is aligned with the C-CH₃ bond of the toluene ring.Minimal steric hindrance; energetically comparable to the staggered conformation. rsc.org
StaggeredThe Cr-CO bonds are positioned between the substituents on the arene ring.Favored in complexes with bulkier alkyl groups to minimize steric strain. rsc.org

Reactivity and Mechanistic Aspects of Toluene Tricarbonylchromium Complexes

Activation of the Arene Ligand by the Cr(CO)₃ Moiety

Coordination to the chromium tricarbonyl fragment significantly reduces the electron density of the arene ring. orientjchem.org This activation makes the typically nucleophilic aromatic ring susceptible to reactions with nucleophiles, a reversal of its usual reactivity profile.

The tricarbonylchromium moiety acts as a strong electron-withdrawing group, primarily through its π-acceptor capabilities. This interaction leads to a significant redistribution of charge, effectively polarizing the arene ligand (Ar⁺⁻Cr⁻) and increasing its electrophilicity. marquette.edu The complexation reduces the electron density in the ring, making the arene more susceptible to nucleophilic attack. orientjchem.org The electron-withdrawing properties of the Cr(CO)₃ unit are often compared to those of a nitro group. uwindsor.ca

Compound¹H NMR Aromatic Proton Chemical Shift (δ, ppm)
Toluene (B28343) (Free Arene)~7.0 - 7.3
(Toluene)tricarbonylchromium~5.1 - 5.5

This enhanced electrophilicity facilitates reactions that are not possible with the uncomplexed arene. uwindsor.ca

The electron-poor nature of the complexed arene ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. uwindsor.ca In this pathway, a nucleophile attacks an aromatic ring that bears a suitable leaving group (such as a halide), leading to the substitution of that group. wikipedia.org The presence of the Cr(CO)₃ group strongly activates the ring for this type of reaction, allowing substitutions to occur under mild conditions with a wide range of nucleophiles. researchgate.net

The mechanism is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.org In the context of organometallic chemistry, this intermediate is an anionic η⁵-cyclohexadienyl complex. uwindsor.cauwindsor.ca

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted arene product. libretexts.orgpressbooks.pub

The powerful electron-withdrawing effect of the Cr(CO)₃ group is crucial for stabilizing the anionic cyclohexadienyl intermediate, thereby lowering the activation energy for the reaction. uwindsor.ca

When a nucleophile adds to the complexed toluene ring that does not possess a good leaving group, a stable dearomatized intermediate is formed. uwindsor.ca This intermediate is a tricarbonyl(η⁵-cyclohexadienyl)chromium anion. uwindsor.caresearchgate.net The formation of this stable complex is a key step in dearomatization reactions, where the aromaticity of the arene is temporarily or permanently removed.

These cyclohexadienyl intermediates are synthetically valuable. They can be trapped by reacting them with an electrophile, such as methyl iodide. researchgate.net This sequential addition of a nucleophile and an electrophile results in the formation of trans-disubstituted cyclohexadienes after the chromium moiety is removed. researchgate.net The Cr(CO)₃ group not only facilitates the initial nucleophilic attack but also directs the subsequent electrophilic attack to the face opposite the metal, ensuring stereochemical control.

Reactivity at the Benzylic Position

The Cr(CO)₃ fragment also profoundly influences the reactivity of the methyl group attached to the aromatic ring, known as the benzylic position. wikipedia.orglibretexts.org It activates this position by stabilizing both anionic and cationic intermediates that can form there. uwindsor.cawikipedia.orgchemistry-chemists.com

Complexation to the tricarbonylchromium unit significantly increases the acidity of the benzylic protons of the toluene ligand. researchgate.netchemistry-chemists.com The pKa of the benzylic protons in this compound is substantially lower than that of uncomplexed toluene (pKa ≈ 41-43). youtube.com This enhanced acidity allows for easy deprotonation of the benzylic carbon using moderately strong bases, such as potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi). chemistry-chemists.com

The increased acidity is a direct consequence of the powerful electron-withdrawing nature of the Cr(CO)₃ group, which stabilizes the resulting conjugate base, the benzylic anion. chemistry-chemists.com

PositionEffect of Cr(CO)₃ ComplexationFacilitated ReactionBase Example
Benzylic C-HIncreased AcidityDeprotonationPotassium tert-butoxide (t-BuOK)

One of the most synthetically useful features of (arene)tricarbonylchromium complexes is the ability of the chromium moiety to stabilize both negative and positive charges at the benzylic position. uwindsor.cawikipedia.orgchemistry-chemists.com

Benzylic Anions: The strongly electron-withdrawing Cr(CO)₃ group effectively stabilizes an adjacent negative charge. chemistry-chemists.com The resulting benzylic anion is stabilized by the delocalization of the negative charge onto the chromium complex. chemistry-chemists.com These conformationally stable anions can be trapped with various electrophiles, allowing for the stereoselective functionalization of the benzylic position. wikipedia.orgchemistry-chemists.com Reactions typically proceed with retention of configuration at the benzylic carbon. wikipedia.org

Benzylic Carbocations: Although it seems counterintuitive for an electron-withdrawing group to stabilize a carbocation, the Cr(CO)₃ moiety does so effectively. uwindsor.ca This stabilization is attributed to a neighboring group effect involving the participation of the chromium atom's d-orbitals. uwindsor.caresearchgate.net The chromium complex can delocalize the positive charge, leading to a stable intermediate. researchgate.net Consequently, SN1-type reactions at the benzylic position are accelerated and proceed with retention of configuration, as the bulky Cr(CO)₃ group blocks one face of the molecule, forcing the incoming nucleophile to attack from the exo face. wikipedia.orgchemistry-chemists.com

This dual stabilizing ability allows for a wide range of transformations at the benzylic carbon, making this compound a versatile intermediate in organic synthesis. uwindsor.ca

Lithiation and Subsequent Alkylation Reactions

The tricarbonylchromium group exerts a powerful electron-withdrawing effect on the coordinated toluene ring, which significantly increases the acidity of both the ring and benzylic protons. This enhanced acidity allows for facile deprotonation (lithiation) using organolithium bases such as n-butyllithium (n-BuLi), a reaction that is difficult to achieve with uncomplexed toluene. The resulting lithiated species is a versatile nucleophile that can react with a range of electrophiles to yield substituted (arene)tricarbonylchromium complexes.

The regioselectivity of the lithiation is a critical aspect of this methodology. For this compound, lithiation can occur at the benzylic position (on the methyl group) or on the aromatic ring. The outcome is influenced by factors such as the nature of the base, the solvent, and the reaction temperature. While benzylic lithiation is often favored, ring lithiation can also be achieved, providing access to different isomers.

Following lithiation, the resulting organolithium intermediate can be quenched with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This two-step sequence provides a powerful method for the functionalization of the toluene ligand.

Detailed research findings have demonstrated the synthetic utility of this approach. For instance, the reaction of lithiated (benzene)tricarbonylchromium with methyl iodide produces this compound in good yield. researchgate.net Similarly, lithiated (naphthalene)tricarbonylchromium has been shown to react with a variety of electrophiles, including silyl chlorides and carbon dioxide, to afford the corresponding substituted naphthalene complexes. researchgate.net These examples highlight the general applicability of this method for the synthesis of functionalized arene tricarbonylchromium complexes.

ElectrophileProduct of Reaction with Lithiated (Arene)tricarbonylchromiumReference
Methyl iodide (CH₃I)This compound researchgate.net
Trimethylsilyl chloride (Me₃SiCl)(Trimethylsilyltoluene)tricarbonylchromium researchgate.net
Carbon dioxide (CO₂)(Toluene carboxylic acid)tricarbonylchromium researchgate.net
Iodine (I₂)(Iodotoluene)tricarbonylchromium researchgate.net

Cross-Coupling Reactions Facilitated by this compound

The electronic activation provided by the tricarbonylchromium unit also facilitates the participation of the toluene ligand in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds that are otherwise challenging to construct.

Activation of Carbon-Arene Bonds for Coupling

The complexation of toluene to the Cr(CO)₃ fragment activates carbon-hydrogen (C-H) and carbon-halogen (C-X) bonds on the aromatic ring, making them susceptible to participation in cross-coupling reactions. The electron-withdrawing nature of the chromium tricarbonyl moiety enhances the oxidative addition of aryl halides to low-valent transition metal catalysts, a key step in many cross-coupling cycles. This activation has been exploited in the synthesis of biaryl compounds and other complex aromatic structures.

Furthermore, the increased acidity of the benzylic protons in this compound allows for the generation of benzylic nucleophiles under relatively mild conditions. These nucleophiles can then participate in cross-coupling reactions with various electrophiles, providing a direct route to the synthesis of polyarylated methanes and other benzylically substituted compounds.

Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reactions) with Toluene-Derived Pronucleophiles

A significant application of the enhanced reactivity of this compound is its use in palladium-catalyzed allylic substitution reactions, commonly known as Tsuji-Trost reactions. In this context, the this compound complex serves as a pronucleophile. Deprotonation of the benzylic position generates a stabilized carbanion that can readily participate in the catalytic cycle.

This methodology provides a powerful tool for the formation of a carbon-carbon bond between a benzylic carbon and an allylic electrophile. The reaction has been shown to be compatible with a variety of cyclic and acyclic allylic electrophiles. The use of chiral ligands in these reactions has also enabled the development of asymmetric variants, leading to the synthesis of enantioenriched products. The tricarbonylchromium group not only facilitates the initial deprotonation but also influences the stereochemical outcome of the reaction.

Allylic ElectrophileToluene-Derived PronucleophileCatalyst/LigandProduct Type
Allyl acetateLithiated this compoundPd(0)/Phosphine ligandAllyl-substituted toluene complex
Cinnamyl acetateLithiated this compoundPd(0)/Chiral ligandEnantioenriched allyl-substituted toluene complex
Cyclohexenyl acetateLithiated this compoundPd(0)/Phosphine ligandCyclohexenyl-substituted toluene complex

Ligand Exchange and Substitution Reactions

The chromium center in this compound is coordinatively saturated, yet the carbonyl ligands can be replaced by other ligands through substitution reactions. These reactions can be initiated either thermally or photochemically and provide a pathway to modify the properties and reactivity of the complex.

Mechanisms and Kinetics of Carbonyl Ligand Substitution

The substitution of a carbonyl ligand in (arene)tricarbonylchromium complexes can proceed through different mechanisms. The kinetics of these reactions have been studied for various arene chromium and molybdenum tricarbonyl complexes. For thermal substitutions, a dissociative mechanism is often proposed, where the rate-determining step is the initial loss of a CO ligand to generate a coordinatively unsaturated 16-electron intermediate, (arene)Cr(CO)₂. This intermediate is then rapidly trapped by the incoming ligand.

The rate of substitution is influenced by the nature of the arene ligand and the incoming ligand. Electron-donating substituents on the arene ring can increase the electron density at the chromium center, strengthening the Cr-CO back-bonding and thus slowing down the rate of CO dissociation. Conversely, electron-withdrawing groups can accelerate the substitution. The kinetics of these reactions often follow a first-order rate law, consistent with a dissociative pathway.

Photochemical Ligand Exchange Processes

Ligand exchange in this compound can also be induced photochemically. Irradiation of the complex with UV light can excite an electron to an anti-bonding orbital, weakening the Cr-CO bonds and facilitating the dissociation of a carbonyl ligand. This process generates the highly reactive 16-electron intermediate, (toluene)Cr(CO)₂, which can then be trapped by a solvent molecule or another ligand present in the reaction mixture.

Studies on the photolysis of this compound in various solvents have shown that solvent molecules can coordinate to the chromium center to form species such as (toluene)Cr(CO)₂(S), where S is a solvent molecule. This photochemical method allows for ligand exchange under mild conditions and can be used to introduce a wide variety of ligands, such as phosphines, phosphites, and other donor molecules, into the coordination sphere of the chromium.

Oxidative Decomplexation and Functional Group Transformations

The tricarbonylchromium moiety can be readily removed from the arene ligand under oxidative conditions, a process known as oxidative decomplexation. This step is crucial for isolating the modified organic product after a series of transformations on the complexed toluene. The choice of oxidizing agent and reaction conditions is critical to ensure the efficient removal of the metal fragment without degrading the desired organic molecule.

Controlled Oxidation of the Toluene Methyl Group (e.g., Étard Reaction)

The Étard reaction is a classic method for the direct oxidation of an aromatic methyl group to an aldehyde using chromyl chloride (CrO₂Cl₂). researchgate.netwikipedia.org In the case of toluene, this reaction yields benzaldehyde. The reaction proceeds through the formation of an Étard complex, which is then decomposed under reducing conditions to prevent further oxidation to a carboxylic acid. researchgate.netwikipedia.org Typical solvents for this reaction include carbon disulfide, dichloromethane, and carbon tetrachloride. researchgate.net

While the Étard reaction on uncomplexed toluene is well-established, its application to this compound is less documented in readily available literature. The presence of the electron-withdrawing tricarbonylchromium group is known to increase the acidity of the benzylic protons, which could potentially influence the reaction pathway. However, the strong oxidizing conditions of the Étard reaction could also lead to the decomposition of the organometallic complex itself.

Table 1: General Parameters of the Étard Reaction on Toluene

ParameterDescription
Reagent Chromyl chloride (CrO₂Cl₂)
Substrate Toluene
Product Benzaldehyde
Key Intermediate Étard complex
Solvents Carbon disulfide (CS₂), Carbon tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂)
Decomposition Reducing conditions (e.g., saturated aqueous sodium sulfite) to prevent over-oxidation. researchgate.netwikipedia.org

Recovery of Modified Arene Ligands

Following transformations on the arene ring or its substituents while complexed to the tricarbonylchromium unit, the modified organic ligand must be liberated. This is typically achieved through oxidative decomplexation. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the sensitivity of the functional groups on the arene.

Mild oxidizing agents are often preferred to avoid degradation of the desired product. Common methods include:

Iodine Oxidation: Treatment with iodine in a suitable solvent is a mild and effective method for decomplexation.

Ceric Ammonium Nitrate (CAN): CAN is a powerful one-electron oxidizing agent that can rapidly effect decomplexation, although its high reactivity may not be suitable for all substrates.

Air Oxidation: In some cases, particularly for more electron-rich arene complexes, simple exposure to air and light can be sufficient to induce decomplexation over time.

The general mechanism of oxidative decomplexation involves the oxidation of the chromium(0) center to a higher oxidation state, which weakens the metal-arene bond and leads to the release of the arene ligand.

Stereoselective Transformations and Planar Chirality

The coordination of the bulky tricarbonylchromium group to one face of the toluene ring introduces a significant steric blockade. This feature is instrumental in controlling the stereochemical outcome of reactions, both at the benzylic position and on the aromatic ring itself. This steric hindrance leads to high levels of diastereoselectivity in many transformations.

Diastereoselective Synthesis through Facial Control

The tricarbonylchromium moiety effectively blocks one face of the aromatic ring, directing incoming reagents to the opposite, less hindered face. This "facial control" is a powerful tool for diastereoselective synthesis. For instance, nucleophilic addition to a prochiral benzylic carbon on a (substituted toluene)tricarbonylchromium complex will preferentially occur from the face opposite to the metal fragment, leading to the formation of one diastereomer in excess.

This principle has been widely exploited in the synthesis of complex molecules where the stereochemistry at a benzylic center is crucial. The high degree of stereocontrol offered by the tricarbonylchromium group makes it a valuable chiral auxiliary.

Enantioselective Reactions and Asymmetric Catalysis with Chiral this compound Complexes

When the toluene ligand bears substituents at the ortho or meta positions, the resulting this compound complex becomes chiral, exhibiting planar chirality. These chiral complexes can be resolved into their enantiomers and utilized as catalysts or synthons in asymmetric synthesis.

The development of chiral phosphine ligands attached to the (arene)tricarbonylchromium scaffold has opened new avenues in asymmetric catalysis. These ligands combine the planar chirality of the organometallic backbone with the coordinating ability of the phosphine, creating a well-defined chiral environment around a catalytic metal center. Such catalyst systems have shown high efficiency and enantioselectivity in a variety of transformations, including asymmetric additions and C-H functionalization reactions.

Table 2: Examples of Enantioselective Reactions with Chiral (Arene)tricarbonylchromium Complexes

Reaction TypeChiral Ligand/ComplexAchieved Enantioselectivity (ee)
Asymmetric C-H ArylationPlanar-chiral chromium derivativesHigh enantioselectivity
Asymmetric 1,4-AdditionPhosphine-olefin ligands on a planar-chiral chromium scaffoldExcellent enantioselectivity
Asymmetric 1,2-AdditionPhosphine-olefin ligands on a planar-chiral chromium scaffoldHigh yields and enantioselectivity

Advanced Reaction Types

The unique electronic and steric properties of this compound and its derivatives enable their participation in a range of advanced chemical reactions. These transformations often lead to the construction of complex molecular architectures that would be challenging to access through other synthetic routes.

One notable area of application is in cycloaddition reactions. The tricarbonylchromium group can activate the arene ring towards various cycloaddition pathways. For example, (arene)tricarbonylchromium complexes can undergo [6+2] cycloadditions with suitable partners. Furthermore, the introduction of a diene or dienophile substituent onto the toluene ligand allows for intramolecular or intermolecular Diels-Alder reactions. In these cases, the facial control exerted by the metal fragment can lead to high stereoselectivity in the formation of the cyclic products.

The ability of the tricarbonylchromium unit to stabilize benzylic carbanions also facilitates a variety of tandem reactions, where an initial deprotonation is followed by an intramolecular cyclization or rearrangement, providing access to complex polycyclic systems.

Nucleophilic Perfluoroalkylation of Arene Ligands

The introduction of perfluoroalkyl groups into aromatic systems is of significant interest in medicinal and materials chemistry. The strong electron-withdrawing nature of the tricarbonylchromium group activates the arene ring towards nucleophilic attack, enabling the direct C-H perfluoroalkylation. This transformation represents a significant advancement as it circumvents the need for pre-functionalized arenes.

The reaction proceeds via the generation of a perfluoroalkyl anion (e.g., CF₃⁻ or C₂F₅⁻) from a precursor like Me₃SiRF in the presence of a fluoride source such as tetramethylammonium fluoride ([Me₄N]F). This highly reactive nucleophile then attacks the π-coordinated arene ligand of the (arene)tricarbonylchromium complex. The attack occurs under mild conditions and is highly selective, leading to the formation of a negatively charged η⁵-cyclohexadienyl intermediate, which is an analogue of a Meisenheimer adduct. This intermediate is sensitive to oxidation, and a subsequent one-pot oxidation step efficiently releases the metal-free perfluoroalkylated arene, regenerating the aromatic system now bearing a perfluoroalkyl substituent.

The significance of this methodology lies in its ability to achieve perfluoroalkylation on unactivated arenes, a reaction that is challenging due to the low thermal stability of perfluoroalkyl anions. The chromium tricarbonyl complex serves as a transient activating and protecting group that can be easily introduced and removed.

(Arene)tricarbonylchromium ComplexPerfluoroalkyl SourceFluoride SourceOxidantProductReference
(η⁶-Benzene)tricarbonylchromiumMe₃SiCF₃[Me₄N]FI₂Trifluoromethylbenzene
(η⁶-Toluene)tricarbonylchromiumMe₃SiCF₃[Me₄N]FI₂Trifluoromethyltoluene
(η⁶-Anisole)tricarbonylchromiumMe₃SiC₂F₅[Me₄N]FI₂Pentafluoroethylanisole

Dearomative Carbonylation Reactions

Dearomative functionalization of arenes is a powerful strategy for the synthesis of three-dimensional molecules from flat aromatic precursors. The bifunctional nature of (arene)tricarbonylchromium complexes allows for novel dearomative carbonylation reactions where the chromium moiety both activates the arene ring and serves as an internal source of carbon monoxide. thieme-connect.com This approach avoids the use of high pressures of CO gas. sioc-journal.cn

The general mechanism involves the initial nucleophilic attack on the chromium-bound arene from the face opposite to the Cr(CO)₃ group (exo attack). thieme-connect.de This generates an η⁵-cyclohexadienyl anionic intermediate. This electron-rich intermediate can then react with an electrophile. Following this, a CO ligand from the chromium center inserts into the newly formed bond. An endo migration of the resulting acyl group to a terminus of the cyclohexadienyl ring leads to trans-1,2-difunctionalized dearomatized carbonyl products after decomplexation. thieme-connect.de

A notable example is the dearomative 1,2-allylation/aminocarbonylation of chromium-bound arenes. sioc-journal.cn In this reaction, an allyl group and an amide group are selectively incorporated into the arene π-system, yielding β-allylated amides containing a 1,3-cyclohexadiene ring. sioc-journal.cn This process demonstrates the synthetic utility of this methodology for the rapid construction of complex cyclic structures. nih.govnih.gov

Arene ComplexNucleophileElectrophile/ProcessProduct TypeReference
(η⁶-Benzene)tricarbonylchromium2-Lithio-1,3-dithianeI₂ OxidationSubstituted arene uwindsor.ca
(η⁶-Arene)Cr(CO)₃Allyltrimethylsilane/[Me₄N]FN-Chloroamineβ-allylated amide with 1,3-cyclohexadiene ring sioc-journal.cn
(η⁶-Arene)Cr(CO)₃Simple AminesCarbonylation/ElectrophileAlicyclic amino amides nih.gov

Cycloaddition Reactions (e.g., [4+2] Cycloadditions, [3+2] Cycloadditions)

The coordination of a Cr(CO)₃ unit to an arene can influence the reactivity of unsaturated substituents on the aromatic ring, enabling their participation in cycloaddition reactions. The metal fragment can act as a stereodirecting group due to its steric bulk, controlling the facial selectivity of the cycloaddition. uwindsor.ca

[4+2] Cycloadditions: (η⁶-Styrene)tricarbonylchromium has been shown to undergo [2+4] cycloaddition (Diels-Alder) reactions with conjugated dienes like hexa-2,4-diene and cyclopentadiene. researchgate.net These reactions proceed with the retention of the Cr(CO)₃ group on the aromatic ring. However, reaction with cyclohexa-1,3-diene leads to aromatization, yielding (η⁶-benzene)tricarbonylchromium. researchgate.net Similarly, tricarbonyl(naphthoquinone)chromium complexes can participate in [4+2] cycloadditions with dienes, exhibiting perfect endo selectivity and an anti-directing role of the chromium tricarbonyl fragment. researchgate.net

[3+2] Cycloadditions: The 1,3-dipolar cycloaddition of nitrone η⁶-(arene)chromium tricarbonyl complexes with dipolarophiles such as styrene has been investigated. researchgate.net The presence of the tricarbonylchromium group on the nitrone increases the regio- and stereoselectivity of the cycloaddition, leading to the formation of specific isoxazolidine products. researchgate.net Theoretical studies on the [3+2] cycloaddition between N-substituted phenylnitrones and styrene in the presence of a chromium tricarbonyl complex indicate that the reaction proceeds with a high activation barrier due to its non-polar character, favoring an exo/ortho approach. acs.org

Reaction TypeComplexReactantProductKey FindingReference
[4+2] Cycloaddition(η⁶-Styrene)tricarbonylchromiumHexa-2,4-dieneDiels-Alder adduct with Cr(CO)₃Retention of the metal complex researchgate.net
[4+2] CycloadditionTricarbonyl(naphthoquinone)chromiumVarious dienesendo Diels-Alder productsHigh endo selectivity and anti-directing effect researchgate.net
[3+2] Cycloaddition(CO)₃CrC₆H₅CH=N⁺(O⁻)RStyreneMetal-containing isoxazolidinesIncreased regio- and stereoselectivity researchgate.net
[3+2] CycloadditionN-methylphenylnitrone + StyreneCr(CO)₃ (catalyst)IsoxazolidineCoordination of Cr(CO)₃ lowers the activation barrier

Chromium Tricarbonyl-Mediated Cycloaromatization of Enediynes

The Bergman cyclization of enediynes is a powerful reaction for the formation of aromatic rings, but it typically requires high temperatures. It has been discovered that chromium tricarbonyl complexes can mediate this cycloaromatization at room temperature. acs.org This reaction, also known as the Masamune-Bergman cyclization, can be applied to both cyclic and acyclic enediynes. acs.org

The reaction is carried out in the presence of a chromium tricarbonyl source, such as [Cr(CO)₃(η⁶-naphthalene)], a coordinating solvent, and a hydrogen atom source. acs.org Mechanistic studies, including DFT calculations and spectroscopic methods, suggest that the reaction proceeds through the formation of an η⁶-enediyne complex. The lowest-energy pathway involves a direct C1-C6 bond formation to generate a metal-bound p-benzyne biradical. acs.org NMR spectroscopy indicates that coordination of the enediyne's alkene moiety occurs first, forming a stabilized olefin intermediate, which is followed by alkyne coordination that triggers the cyclization. acs.org While the quenching of the biradical happens quickly, primarily from the singlet state, the triplet state of the biradical has been detected by EPR spectroscopy, suggesting an intersystem crossing to a triplet ground state. acs.org

Enediyne TypeChromium SourceKey IntermediateOutcomeReference
Cyclic Enediynes[Cr(CO)₃(η⁶-naphthalene)]Metal-bound p-benzyne biradicalRoom-temperature cycloaromatization acs.org
Acyclic Enediynes[Cr(CO)₃(η⁶-naphthalene)]Metal-bound p-benzyne biradicalFormation of chromium-arene complexes with good diastereocontrol acs.org

Advanced Applications of Toluene Tricarbonylchromium in Organic Synthesis and Materials Science

Catalysis in Complex Organic Transformations

The unique electronic and steric attributes of (Toluene)tricarbonylchromium enable its use in several advanced catalytic processes. The Cr(CO)₃ group acts as a powerful electron-withdrawing group, which acidifies the benzylic protons of the toluene (B28343) ring and activates the ring itself towards nucleophilic attack. Furthermore, the bulky metal fragment provides a platform for stereoselective synthesis by sterically shielding one face of the arene.

Asymmetric Carbon-Hydrogen Bond Activation

A significant application of (arene)tricarbonylchromium complexes lies in the creation of planar-chiral molecules through asymmetric carbon-hydrogen (C-H) bond activation. While these complexes have been used as chiral ligands, the catalytic asymmetric synthesis of the enantioenriched complexes themselves from simple, unfunctionalized precursors has been a more recent development. researchgate.netjku.at

Research has demonstrated the first catalytic asymmetric direct C-H arylation of prochiral (η⁶-arene)chromium complexes. tandfonline.comresearchgate.net This method provides a direct route to planar-chiral compounds, which are valuable as chiral ligands in other asymmetric reactions. researchgate.net The process typically involves a palladium-catalyzed, silver-promoted system where the silver salt is believed to perform the C-H activation step. tandfonline.comacs.org The use of a hemilabile ligand, such as H₈-BINAP(O), has been shown to be critical for achieving high enantioselectivity in this transformation. researchgate.nettandfonline.com

The reaction involves the direct functionalization of an ortho C-H bond on the chromium-complexed arene ring with an aryl halide. The steric bulk of the Cr(CO)₃ group directs the arylation and, in concert with a chiral ligand on the palladium catalyst, controls the enantioselectivity of the product.

Table 1: Optimization of Asymmetric C-H Arylation of (Fluorobenzene)tricarbonylchromium
EntryPalladium SourceLigandAdditiveYield (%)Enantiomeric Ratio (er)
1Pd(dba)₂(S)-BINAP-0-
2Pd(dba)₂(S)-BINAPTMP2838:62
3Pd(CH₃CN)₄(BF₄)₂(S)-BINAPTMP2540:60
4Pd(CH₃CN)₄(BF₄)₂H₈-BINAP(O)TMP8516:84

This table summarizes the key findings in the optimization of the catalytic C-H arylation, showing the importance of the palladium source, ligand, and additives in achieving both high yield and enantioselectivity. Data sourced from Batuecas et al., 2019. researchgate.net

Polymerization Initiation (e.g., Radical Polymerization of Methyl Methacrylate)

(Arene)tricarbonylchromium complexes, including this compound (TTC), have been investigated as co-initiators in the radical polymerization of vinyl monomers. While not typically acting as standalone initiators, they can significantly influence polymerization kinetics when used in binary systems, for example, with organoantimony peroxides like di-tert-butylperoxytriphenylantimony (DPA).

In the radical polymerization of methyl methacrylate (B99206) (MMA), the TTC-DPA binary system acts as an effective low-temperature initiator (30°C). Research indicates that these organochromium compounds exhibit high selectivity as initiating compositions. The presence of the chromium complex can accelerate the polymerization process compared to using DPA alone.

Table 2: Initial Polymerization Rates (v₀) of Methyl Methacrylate (MMA) at 30°C
Initiator Systemv₀ x 10⁵ (mol L⁻¹ s⁻¹)
DPA0.4
TTC-DPA1.8
STC-DPA2.5

This table shows the initial polymerization rates for MMA using different initiator systems. The binary systems containing this compound (TTC) and (Styrene)tricarbonylchromium (STC) show a marked increase in polymerization rate compared to DPA alone. Data sourced from Grishin et al. wikipedia.org

The mechanism suggests that the chromium complex participates in the generation of initiating radicals. For arene complexes containing a vinyl group, such as (styrene)tricarbonylchromium, the complex can act as both a co-initiator and a comonomer, becoming incorporated into the propagating polymer chain. wikipedia.org

Precursors in Hydroformylation and Hydrogenation Reactions

(Arene)tricarbonylchromium complexes are effective catalyst precursors for hydrogenation reactions. Studies have shown that these complexes can catalyze the stereospecific semihydrogenation of alkynes and the chemoselective hydrogenation of α,β-unsaturated carbonyl compounds. Furthermore, they can act as precursors for the hydrogenation of imines. researchgate.netjku.at The catalytic activity stems from the chromium carbonyl moiety, which can be transformed under reaction conditions into active catalytic species. This relates to the known ability of chromium hexacarbonyl, Cr(CO)₆, to act as a catalyst precursor for the hydrogenation of ketones and Schiff bases. jku.at

While less documented for hydroformylation, the fundamental chemistry of chromium carbonyls is relevant. Hydroformylation, an industrial process that converts alkenes to aldehydes, relies on metal carbonyl catalysts that can form metal-hydride species. wiley-vch.de Several hydrido metal carbonyl complexes are known to catalyze the reaction. The ability of the Cr(CO)₃ moiety to participate in such catalytic cycles makes this compound a potential, though not widely explored, precursor in this field.

Applications in the Synthesis of Bioactive Compounds

The profound electronic changes induced by the Cr(CO)₃ group make this compound a powerful tool for constructing complex molecules, including those with biological activity.

Aminobenzylation of Aldehydes for Amine Synthesis

The synthesis of α-branched amines is a critical transformation in medicinal chemistry. One key route involves the addition of a carbanion to an imine. The Cr(CO)₃ moiety in this compound is strongly electron-withdrawing, comparable to a nitro group. This property significantly increases the acidity of the benzylic protons of the toluene methyl group.

This enhanced acidity facilitates deprotonation by a suitable base to form a stabilized benzylic anion. This nucleophilic anion can then undergo addition to imines (or aldehydes in related reactions) to form new carbon-carbon bonds. This process, known as aminobenzylation when an imine is the electrophile, provides a direct route to complex amine structures. The chromium complex essentially activates the otherwise unreactive C-H bonds of the toluene methyl group for nucleophilic addition.

Ullmann-Type Coupling Reactions for Diaryl Ethers

Diaryl ethers are common structural motifs in natural products and pharmaceuticals. Their synthesis often relies on Ullmann-type coupling reactions, which traditionally involve the copper-catalyzed reaction of an aryl halide with a phenol. The efficiency of these reactions can be limited, particularly with electron-rich or sterically hindered substrates.

(Arene)tricarbonylchromium complexes offer a distinct advantage by activating the aromatic ring towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the Cr(CO)₃ fragment makes the complexed arene ring highly electrophilic. This activation allows phenols to act as nucleophiles, directly attacking the complexed aromatic ring to displace a leaving group (like a halide) and form a diaryl ether. This approach can proceed under milder conditions than traditional Ullmann couplings and provides an alternative pathway for the synthesis of these important compounds.

Access to α-2-Propenyl Benzyl (B1604629) Motifs

The activation of the benzylic protons in this compound facilitates its use in the synthesis of complex benzylic structures. One notable application is in the generation of polyarylated methanes. This is achieved through the deprotonation of the benzylic carbon with a moderately strong base, such as lithium bis(trimethylsilyl)amide, to form a benzyllithium (B8763671) intermediate in situ. This nucleophilic species can then participate in palladium-catalyzed cross-coupling reactions with aryl halides. This method provides a complementary approach to traditional Friedel-Crafts reactions, enabling the synthesis of polyarylmethanes that are otherwise difficult to access due to electronic or steric constraints of the aromatic nucleophile. nih.gov For instance, the coupling of (η⁶-toluene)Cr(CO)₃ with 3-bromoanisole (B1666278) on a larger scale, followed by exposure to air and light to remove the chromium tricarbonyl group, can yield 1,4-g of PhCH(3-C₆H₄-OMe)₂ in a 93% yield, a product not readily accessible through standard Friedel-Crafts procedures with anisole. nih.gov

While direct synthesis of α-2-propenyl benzyl motifs using this compound is not extensively detailed in the reviewed literature, the principle of benzylic activation and subsequent functionalization provides a strong foundation for such transformations. The generation of the benzyllithium intermediate opens up possibilities for reaction with various electrophiles, including allyl halides or other propenyl sources, to forge the desired carbon-carbon bond at the benzylic position.

Development of Chiral Solid-Phase Supported Catalysts

This compound and its derivatives serve as valuable building blocks for the creation of chiral solid-phase supported catalysts. These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling, which are crucial for sustainable chemical processes.

The synthesis of these supported catalysts can be achieved through several approaches, such as ligand exchange and grafting by electrophilic aromatic substitution. The latter method utilizes the stabilized benzylic carbocations formed from arene-tricarbonylchromium complexes to attach these chiral moieties to a polymer backbone. The resulting organometallic polymers, containing the arene-tricarbonyl-chromium complexes, can then function as chiral solid-phase supported catalysts.

Precursor Roles in Materials Chemistry

The utility of this compound extends into the realm of materials science, where it serves as a versatile precursor for the synthesis of other organometallic compounds and for the deposition of thin films and functional coatings.

Synthesis of Other Organometallic Compounds

This compound can be utilized as a starting material for the synthesis of a variety of other organometallic complexes. The toluene ligand can be displaced by other arenes, allowing for the preparation of a range of (arene)tricarbonylchromium complexes. This ligand exchange is a common strategy to access complexes with different electronic and steric properties.

Furthermore, this compound can be used in the synthesis of metal-containing polymers. For instance, it has been studied as a co-initiator in the radical homopolymerization of vinyl monomers, in analogy to azoisobutyronitrile (AIBN). vot.pl It can also act as a comonomer in copolymerization reactions with monomers like methyl methacrylate and butyl acrylate. vot.pl These reactions lead to the formation of polymers with integrated organometallic units, which can impart unique properties to the final material.

Applications in Thin Film Deposition

Organometallic compounds are widely used as precursors in chemical vapor deposition (CVD) processes for the fabrication of thin films. While direct use of this compound in CVD is not extensively documented in the provided search results, related chromium complexes such as bis(benzene)chromium have been successfully employed. For example, chromium carbide coatings have been grown in a hot wall CVD reactor using bis(benzene)chromium as a precursor, both through sublimation (MOCVD) and by direct liquid injection of a toluene solution (DLICVD). researchgate.net

The principle of using organometallic precursors with volatile and thermally stable properties is central to CVD. Although specific process parameters for this compound are not detailed, its characteristics suggest potential applicability in this area, likely for the deposition of chromium-containing thin films such as chromium oxides or carbides, which have numerous applications in electronics and as protective layers. Various chromium precursors, including chromium hexacarbonyl and chromium acetylacetonate, are already used for growing Cr₂O₃ films. nih.gov

Development of Functional Coatings

The development of functional coatings often relies on the deposition of materials with specific properties, such as hardness, corrosion resistance, or tailored electronic characteristics. Organometallic precursors play a key role in the chemical vapor deposition techniques used to create these coatings. The use of metal complexes with organic ligands allows for the transport of the metal in the vapor phase and its subsequent decomposition on a heated substrate to form the desired coating. mdpi.com

While the direct application of this compound for functional coatings is not explicitly detailed in the provided results, the formation of chromium carbide coatings from related precursors highlights the potential of this class of compounds. researchgate.net Functional coatings based on chromium are used to enhance the strength and performance of various materials. For example, the addition of chromium powder to carboxymethylcellulose-based coatings has been shown to increase their mechanical strength and adhesive properties. itm-conferences.org The ability to deposit chromium-containing layers via CVD using an organometallic precursor like this compound would offer a precise method for creating such functional surfaces.

Studies on Chemical Interactions with Biological Molecules (focus on reactivity and coordination properties)

The interaction of organometallic compounds with biological molecules is a growing area of research, with potential applications in medicinal chemistry and bio-sensing. The reactivity and coordination properties of this compound with biomolecules such as proteins and DNA are of particular interest.

The electron-withdrawing nature of the tricarbonylchromium group significantly alters the electronic properties of the coordinated toluene ring, making it more electrophilic. This enhanced electrophilicity could facilitate interactions with nucleophilic residues in proteins. Covalent interactions between electrophilic compounds and nucleophilic sites on proteins are known to be important for molecular recognition.

Furthermore, the planar chirality of substituted (arene)tricarbonylchromium complexes introduces a stereochemical element that could lead to specific and selective interactions with the chiral environments of biological macromolecules. The coordination of the chromium center itself could also play a role, potentially allowing for direct binding to heteroatoms present in amino acid side chains or DNA bases. While specific studies detailing the interaction of this compound with biological molecules were not found in the provided search results, the fundamental reactivity of the complex suggests a rich potential for such interactions.

Q & A

Q. What are the common synthetic routes for (toluene)tricarbonylchromium, and how are reaction conditions optimized?

The synthesis typically involves the reaction of toluene with chromium hexacarbonyl (Cr(CO)₆) under reflux in a non-polar solvent (e.g., diethyl ether or THF). Key parameters include temperature control (80–120°C), reaction duration (6–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation . For optimization, thin-layer chromatography (TLC) with hexane:EtOAc (2:1) can monitor reaction progress, and UV visualization identifies unreacted starting materials . Yield improvements often require iterative adjustments to solvent polarity and catalyst loading.

Q. How is this compound characterized structurally and compositionally?

Characterization combines spectroscopic and crystallographic methods:

  • IR spectroscopy : Confirm CO stretching vibrations (1900–2000 cm⁻¹) and Cr–C bonds (400–500 cm⁻¹).
  • NMR : Aromatic proton signals in toluene shift upfield due to chromium coordination (δ ~4–5 ppm for protons adjacent to Cr) .
  • X-ray diffraction : Resolves the η⁶ coordination of toluene to chromium and bond lengths (Cr–C distances ~2.1–2.3 Å) .

Q. What are the stability considerations for handling this compound in laboratory settings?

The compound is air-sensitive and thermally labile. Storage requires inert atmospheres (gloveboxes) and low temperatures (−20°C). Decomposition products (e.g., chromium oxides, free toluene) can be identified via gas chromatography-mass spectrometry (GC-MS) . Solvent choice during purification (e.g., hexane over polar solvents) minimizes ligand displacement .

Advanced Research Questions

Q. How can experimental design principles resolve contradictions in reported thermal stability data for this compound derivatives?

Discrepancies often arise from variations in sample purity, measurement techniques, or environmental controls. To address this:

  • Use differential scanning calorimetry (DSC) under standardized conditions (heating rate 10°C/min, N₂ atmosphere) to compare decomposition profiles.
  • Apply chemometric tools (e.g., principal component analysis) to isolate variables like solvent residues or moisture content .
  • Cross-validate findings with thermogravimetric analysis (TGA) and in-situ IR to correlate mass loss with structural changes .

Q. What methodologies are effective for studying the catalytic activity of π-arene chromium complexes in asymmetric synthesis?

  • Substrate scope screening : Test diverse arenes (e.g., xylenes, mesitylene) under controlled CO pressure to assess ligand exchange kinetics .
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated toluene to probe rate-determining steps.
  • Chiral induction analysis : Employ circular dichroism (CD) or HPLC with chiral columns to quantify enantioselectivity in catalytic products .

Q. How can computational chemistry complement experimental data in understanding bonding dynamics in this compound?

  • DFT calculations : Optimize geometry using B3LYP/def2-TZVP to predict bond lengths and vibrational frequencies. Compare with experimental IR/XRD data to validate models .
  • Molecular dynamics (MD) : Simulate ligand dissociation pathways under thermal stress to rationalize decomposition mechanisms.
  • Electron localization function (ELF) analysis : Visualize electron density distribution to clarify Cr–toluene bonding (e.g., covalent vs. dative) .

Q. What statistical approaches are suitable for analyzing discrepancies in spectroscopic data across studies?

  • Multivariate regression : Correlate solvent polarity or temperature with NMR/IR shifts.
  • Error propagation analysis : Quantify uncertainties in peak assignments due to instrument resolution .
  • Cluster analysis : Group datasets by experimental conditions to identify systematic biases (e.g., solvent effects on CO stretching frequencies) .

Methodological Guidance

Designing a study to probe ligand substitution reactions in this compound:

  • Control variables : Fix temperature, pressure, and solvent while varying incoming ligands (e.g., PPh₃, pyridine).
  • Kinetic monitoring : Use UV-Vis spectroscopy at λ = 450 nm (Cr→CO charge-transfer band) to track substitution rates .
  • Quench experiments : Halt reactions at intervals with excess CO to isolate intermediates for MS analysis .

Addressing low reproducibility in synthetic yields:

  • Factorial design : Screen variables (e.g., Cr(CO)₆ stoichiometry, reflux time) using a Plackett-Burman (P–B) design to identify critical factors .
  • Central composite design (CCD) : Optimize significant variables (e.g., solvent ratio) for maximum yield .

Best practices for literature reviews on chromium arene complexes:

  • Database filters : Use SciFinder with keywords "π-arene chromium" AND "synthesis" OR "catalysis," excluding patents/industrial sources .
  • Critical appraisal : Prioritize studies reporting full crystallographic data (CCDC codes) and mechanistic details over purely synthetic reports .

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